Cas no 1891382-58-3 (2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol)

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol is a fluorinated aromatic alcohol featuring a difluoro-methoxy substitution pattern on the phenyl ring. This structural motif imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the hydroxymethyl group offers a reactive handle for further functionalization. Its well-defined purity and consistent composition ensure reliable performance in coupling reactions, esterifications, and other derivatizations. The compound is particularly useful in the development of bioactive molecules, where precise control over substitution patterns is critical. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol structure
1891382-58-3 structure
商品名:2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol
CAS番号:1891382-58-3
MF:C9H10F2O2
メガワット:188.171309947968
MDL:MFCD34600348
CID:5620114
PubChem ID:117281021

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 1891382-58-3
    • 2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol
    • EN300-28357753
    • 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol
    • MDL: MFCD34600348
    • インチ: 1S/C9H10F2O2/c1-13-9-7(10)3-2-6(4-5-12)8(9)11/h2-3,12H,4-5H2,1H3
    • InChIKey: DHVJIQYKYZRHFP-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=C(C=CC=1CCO)F)OC

計算された属性

  • せいみつぶんしりょう: 188.06488588g/mol
  • どういたいしつりょう: 188.06488588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 29.5Ų

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28357753-5g
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol
1891382-58-3 95%
5g
$3147.0 2023-09-07
Enamine
EN300-28357753-10.0g
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol
1891382-58-3 95.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-28357753-1.0g
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol
1891382-58-3 95.0%
1.0g
$1086.0 2025-03-19
Enamine
EN300-28357753-0.05g
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol
1891382-58-3 95.0%
0.05g
$252.0 2025-03-19
Enamine
EN300-28357753-2.5g
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol
1891382-58-3 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-28357753-10g
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol
1891382-58-3 95%
10g
$4667.0 2023-09-07
1PlusChem
1P028FN1-1g
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol
1891382-58-3 95%
1g
$1405.00 2023-12-19
Aaron
AR028FVD-1g
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol
1891382-58-3 95%
1g
$1519.00 2023-12-15
Aaron
AR028FVD-5g
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol
1891382-58-3 95%
5g
$4353.00 2023-12-15
Aaron
AR028FVD-100mg
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-ol
1891382-58-3 95%
100mg
$542.00 2023-12-15

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol 関連文献

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-olに関する追加情報

2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol (CAS No. 1891382-58-3)

The compound 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol (CAS No. 1891382-58-3) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a phenolic ring substituted with fluorine and methoxy groups, along with a hydroxymethyl group attached to the benzene ring. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.

Recent studies have highlighted the potential of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol in drug discovery, particularly in the development of anti-inflammatory and antiviral agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The fluorine substituents on the benzene ring are known to enhance the compound's stability and bioavailability, which are critical factors in drug design. Furthermore, the methoxy group contributes to hydrogen bonding capabilities, enhancing the molecule's solubility in biological systems.

In the field of agrochemistry, 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol has been investigated for its potential as a plant growth regulator. Studies have shown that this compound can influence auxin signaling pathways in plants, leading to enhanced root development and stress tolerance. This property makes it a promising candidate for improving crop resilience under adverse environmental conditions.

The synthesis of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol typically involves multi-step organic reactions. A common approach includes the Friedel-Crafts alkylation of a substituted benzene ring followed by hydroxylation to introduce the hydroxymethyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of palladium catalysts has significantly improved reaction yields while reducing waste generation.

From an environmental perspective, understanding the fate and transport of 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol in natural systems is crucial for assessing its ecological impact. Research has demonstrated that this compound undergoes rapid degradation under UV light due to its aromatic structure. Additionally, microbial degradation pathways have been identified in soil systems, indicating that this compound poses minimal long-term risks to ecosystems when used responsibly.

In terms of industrial applications, 2-(2,4-Difluoro-3-methoxyphenyl)ethan-1-ol serves as an intermediate in the production of advanced materials such as thermoplastics and high-performance polymers. Its ability to act as a cross-linking agent enhances the mechanical properties of these materials while maintaining their thermal stability. This has led to its adoption in aerospace and automotive industries for manufacturing lightweight yet durable components.

Recent breakthroughs in computational chemistry have further expanded our understanding of 2-(2,4-Difluoro-3-methoxyphenyl)ethan

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